molecular formula C13H11N2NaO3S2 B034221 Luciferin 6'-ethyl ether sodium salt CAS No. 103404-64-4

Luciferin 6'-ethyl ether sodium salt

Cat. No.: B034221
CAS No.: 103404-64-4
M. Wt: 330.4 g/mol
InChI Key: PYKJITLAHMFBSA-SBSPUUFOSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Luciferin 6’-ethyl ether sodium salt involves the ethylation of luciferin. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Luciferin 6’-ethyl ether sodium salt follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Luciferin 6’-ethyl ether sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Luciferin 6’-ethyl ether sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in bioluminescence imaging to study cellular and molecular processes in live organisms.

    Medicine: Utilized in diagnostic assays and drug discovery to monitor biological activities and disease progression.

    Industry: Applied in the development of biosensors and environmental monitoring tools.

Mechanism of Action

The mechanism of action of Luciferin 6’-ethyl ether sodium salt involves its oxidation by the enzyme luciferase in the presence of oxygen. This reaction produces light, which can be detected and measured. The molecular targets include the luciferase enzyme and oxygen molecules, and the pathway involves the conversion of chemical energy into light energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Luciferin 6’-ethyl ether sodium salt is unique due to its specific ethyl substitution, which can affect its reactivity and light-emitting properties. This makes it suitable for specific applications where different light emission characteristics are required .

Properties

IUPAC Name

sodium;(4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2.Na/c1-2-18-7-3-4-8-10(5-7)20-12(14-8)11-15-9(6-19-11)13(16)17;/h3-5,9H,2,6H2,1H3,(H,16,17);/q;+1/p-1/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKJITLAHMFBSA-SBSPUUFOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635701
Record name Sodium (4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103404-64-4
Record name Sodium (4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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